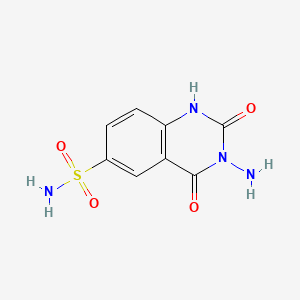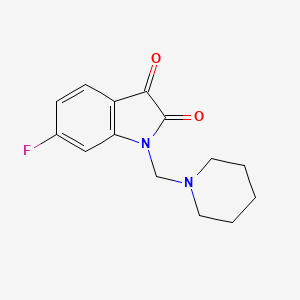
2-(Difluoromethyl)-4-(trifluoromethoxy)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-4-(trifluoromethoxy)naphthalene is a fluorinated aromatic compound that has garnered significant interest in the fields of organic chemistry and material science. The presence of both difluoromethyl and trifluoromethoxy groups on the naphthalene ring imparts unique chemical properties, making it a valuable compound for various applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the radical difluoromethylation of naphthalene derivatives using difluoromethylating agents under specific conditions . Another approach involves the trifluoromethylation of naphthalene derivatives using trifluoromethylating reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation and trifluoromethylation processes. . The choice of reagents and reaction conditions is optimized to achieve high yields and purity.
化学反応の分析
Types of Reactions
2-(Difluoromethyl)-4-(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the naphthalene ring.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the naphthalene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenes with modified functional groups.
科学的研究の応用
2-(Difluoromethyl)-4-(trifluoromethoxy)naphthalene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism by which 2-(Difluoromethyl)-4-(trifluoromethoxy)naphthalene exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to interact with specific enzymes, receptors, or other biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(Difluoromethyl)-4-methoxynaphthalene
- 2-(Trifluoromethyl)-4-(trifluoromethoxy)naphthalene
- 2-(Difluoromethyl)-4-(difluoromethoxy)naphthalene
Uniqueness
2-(Difluoromethyl)-4-(trifluoromethoxy)naphthalene is unique due to the simultaneous presence of both difluoromethyl and trifluoromethoxy groups. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are not observed in compounds with only one of these groups.
特性
分子式 |
C12H7F5O |
|---|---|
分子量 |
262.17 g/mol |
IUPAC名 |
3-(difluoromethyl)-1-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H7F5O/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)18-12(15,16)17/h1-6,11H |
InChIキー |
RIXOYRUMBXYJQJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=C2OC(F)(F)F)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2H-Furo[2,3-h]-1-benzopyran-2-one, 4-methyl-8-(1-methylpropyl)-](/img/structure/B11858019.png)




![1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11858067.png)
![tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate](/img/structure/B11858068.png)
![7-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11858075.png)

![tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B11858090.png)

